molecular formula C13H15NO5 B1586192 (S)-4-Cbz-Morpholine-3-carboxylic acid CAS No. 819078-65-4

(S)-4-Cbz-Morpholine-3-carboxylic acid

Cat. No. B1586192
M. Wt: 265.26 g/mol
InChI Key: SUWIPBQDWSTEDN-NSHDSACASA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, conditions, and mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc.


Scientific Research Applications

Pharmaceutical Applications

(S)-4-Cbz-Morpholine-3-carboxylic acid is related to the broader field of pharmacology, especially in the context of drug design and synthesis. While the specific compound is not directly mentioned in the reviewed literature, insights can be drawn from related studies:

  • Drug Efficacy and Safety : Research on carbamazepine, a drug structurally related to (S)-4-Cbz-Morpholine-3-carboxylic acid, highlights the importance of understanding the molecular interactions and pharmacokinetics for improving drug efficacy and reducing adverse effects. Studies on carbamazepine's clinical efficacy and its adverse drug reactions underscore the need for precise molecular design and the assessment of pharmacological properties in drug development (Fricke-Galindo et al., 2018).

Environmental Studies

  • Anthropogenic Marker in Water : Carbamazepine has been proposed as an anthropogenic marker for assessing water quality due to its persistence in treatment plants and widespread presence in water bodies. This suggests a potential area of research for derivatives of carbamazepine, such as (S)-4-Cbz-Morpholine-3-carboxylic acid, in environmental monitoring and pollution studies (Hai et al., 2018).

Material Science

  • Biomedical Applications : Phosphorus-containing polymers have garnered interest for biomedical applications due to their biocompatibility and potential for drug delivery systems. The chemical flexibility provided by compounds like (S)-4-Cbz-Morpholine-3-carboxylic acid could play a role in the synthesis and functionalization of these polymers for targeted drug delivery and other therapeutic applications (Monge et al., 2011).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.


Future Directions

This involves predicting potential applications or areas of study for the compound based on its properties and behavior.


Please note that the availability of this information can vary depending on the compound. For a specific compound like “(S)-4-Cbz-Morpholine-3-carboxylic acid”, you may need to refer to scientific literature or databases. If you have access to them, databases like PubChem, ChemSpider, and others can be very useful. They contain a wealth of information on a wide variety of chemical compounds. If you don’t have access to these resources, you might consider reaching out to a chemistry professional or academic institution for assistance. They may have access to resources or expertise that can help.


properties

IUPAC Name

(3S)-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWIPBQDWSTEDN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363821
Record name (S)-4-Cbz-Morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Cbz-Morpholine-3-carboxylic acid

CAS RN

819078-65-4
Record name (S)-4-Cbz-Morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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